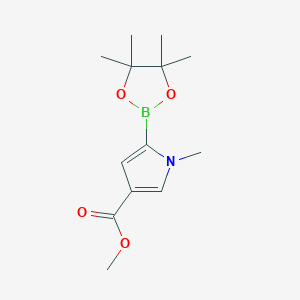

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate

説明

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is a boronate ester-functionalized pyrrole derivative. Its molecular formula is C₁₂H₁₈BNO₄, with a molecular weight of 263.1 g/mol (calculated from atomic masses) and a CAS number of 1268619-58-4 . The compound features a pyrrole core substituted with a methyl ester group at position 3, a methyl group at position 1, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems . Commercial samples are available with ≥97% purity, typically in 1g or 5g quantities .

特性

IUPAC Name |

methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-9(8-15(10)5)11(16)17-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNYUMHCSSPETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalytic amount of an acid or base. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

化学反応の分析

Types of Reactions: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate undergoes various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or acids.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Substitution: The pyrrole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Boronic esters and acids from oxidation reactions.

Boronic acids from reduction reactions.

Substituted pyrroles from substitution reactions.

科学的研究の応用

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its boronic acid group can interact with biological targets, making it useful in drug discovery.

Medicine: Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is explored for its potential medicinal properties. It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases involving boronic acid-sensitive pathways.

Industry: In the chemical industry, this compound is used in the production of various intermediates and final products. Its versatility makes it valuable in the synthesis of materials, agrochemicals, and other industrial chemicals.

作用機序

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, which is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes by binding to their active sites.

Receptors: It can interact with receptors, modulating their activity.

Pathways: It may affect various biochemical pathways, particularly those involving boronic acid-sensitive enzymes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

Table 1: Key Boronate Ester Derivatives

Key Observations:

Fused-Ring Boronate Derivatives

Table 2: Fused-Ring Systems with Boronate Esters

Key Observations:

- Conjugation and Binding: Fused-ring systems (e.g., pyrrolopyridines) exhibit enhanced planar rigidity, improving binding affinity in biological targets compared to monocyclic pyrroles .

- Synthetic Complexity : The target compound’s simpler pyrrole structure allows easier synthesis and scalability relative to fused-ring analogues .

Halogen-Substituted Boronate Esters

Example:

- Methyl 4-bromo-5-fluoro-2-iodobenzoate (C₉H₅BrFIO₂): Contains halogens (Br, F, I) for orthogonal reactivity in sequential cross-couplings. Unlike the target compound, its reactivity is dominated by halogen bonds rather than boronate esters .

生物活性

Methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrole ring and a boron-containing dioxaborolane moiety. The molecular formula is , and it has a molecular weight of approximately 229.09 g/mol.

Biological Activity Overview

Research indicates that compounds similar to methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate exhibit various biological activities:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression or inflammation. For example, studies have highlighted the inhibition of kinases involved in signaling pathways critical for tumor growth.

- Antioxidant Properties : The presence of the dioxaborolane moiety suggests potential antioxidant activity, which could protect cells from oxidative stress and related diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

Several studies have explored the biological activity of pyrrole derivatives:

- Anticancer Studies : A study demonstrated that methyl pyrrole derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Kinase Inhibition : Research on similar compounds indicated that they could inhibit DYRK1A kinase with nanomolar potency. This inhibition was linked to reduced cell viability in various cancer models.

- Antioxidant Activity : In vitro assays showed that the compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。